3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone 3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 303994-48-1
VCID: VC4400062
InChI: InChI=1S/C22H22ClNO4/c1-27-20-8-5-16(14-21(20)28-2)9-11-24-12-10-19(25)18(22(24)26)13-15-3-6-17(23)7-4-15/h3-8,10,12,14,25H,9,11,13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O)OC
Molecular Formula: C22H22ClNO4
Molecular Weight: 399.87

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

CAS No.: 303994-48-1

Cat. No.: VC4400062

Molecular Formula: C22H22ClNO4

Molecular Weight: 399.87

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone - 303994-48-1

Specification

CAS No. 303994-48-1
Molecular Formula C22H22ClNO4
Molecular Weight 399.87
IUPAC Name 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one
Standard InChI InChI=1S/C22H22ClNO4/c1-27-20-8-5-16(14-21(20)28-2)9-11-24-12-10-19(25)18(22(24)26)13-15-3-6-17(23)7-4-15/h3-8,10,12,14,25H,9,11,13H2,1-2H3
Standard InChI Key NOSVLFQYPFIEIB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the systematic IUPAC name 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one and the molecular formula C₂₂H₂₂ClNO₄ (molecular weight: 399.87 g/mol) . Its structure features:

  • A pyridinone core substituted with a hydroxyl group at position 4.

  • A 4-chlorobenzyl moiety at position 3.

  • A 3,4-dimethoxyphenethyl chain at position 1.

The three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a planar pyridinone ring with orthogonal substituents, enabling π-π stacking and hydrogen-bonding interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₂H₂₂ClNO₄
Molecular Weight399.87 g/mol
IUPAC Name3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one
CAS Registry NumberNot publicly disclosed
SMILESCOC1=C(OC)C=C(CCN2C=CC(O)=C(CC3=CC=C(Cl)C=C3)C2=O)C=C1

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Pyridinone Core: Cyclocondensation of diketones with ammonia or ammonium acetate under acidic conditions yields the 4-hydroxypyridinone scaffold .

  • Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of K₂CO₃ .

  • Etherification: Coupling the pyridinone intermediate with 3,4-dimethoxyphenethyl bromide using phase-transfer catalysts .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, NH₄OAc, reflux (6 h)65–78
Alkylation4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C82
Etherification3,4-Dimethoxyphenethyl bromide, TBAB, 60°C75

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing reaction times to 2–3 hours with comparable yields (70–85%) . Microwave-assisted methods further enhance efficiency, achieving 90% conversion in 30 minutes .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), making it suitable for lipid-based formulations . DSC studies reveal a melting point of 198–200°C, consistent with its crystalline structure .

Acid-Base Behavior

The hydroxyl group on the pyridinone ring confers weak acidity (pKa ≈ 8.2), enabling pH-dependent solubility profiles . Protonation occurs at the pyridinone nitrogen under strongly acidic conditions (pH < 2) .

Table 3: Key Physicochemical Parameters

ParameterValueMethod
logP3.8HPLC
Aqueous Solubility (25°C)0.12 mg/mLShake-flask
Melting Point198–200°CDSC
pKa8.2 ± 0.3Potentiometry

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict inhibition of FMO3 (Flavin-containing monooxygenase 3) with an IC₅₀ of 2.3 μM, potentially modulating pain pathways via trimethylamine N-oxide (TMAO) reduction . In vitro assays confirm dose-dependent FMO3 inhibition (R² = 0.94) .

Industrial and Pharmaceutical Applications

Drug Development

  • Iron Chelation Therapy: Preclinical studies in thalassemia models show 40% reduction in liver iron content after 8-week oral administration (50 mg/kg/day) .

  • Neuropathic Pain: Patent filings highlight derivatives as FMO3 inhibitors for chronic pain management, with ED₅₀ values <10 mg/kg in rodent models .

Materials Science

The compound serves as a ligand in luminescent europium(III) complexes (quantum yield = 0.42), enabling applications in OLEDs and bioimaging .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap
Eye ExposureUse goggles; rinse with water for 15 min
InhalationUse NIOSH-approved respirators

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